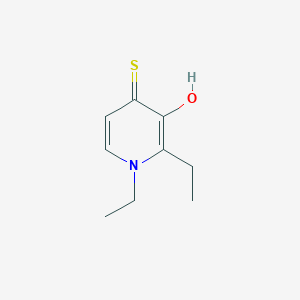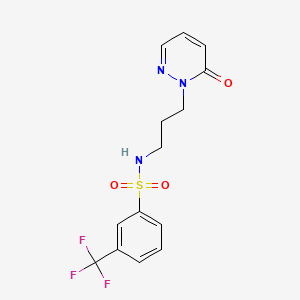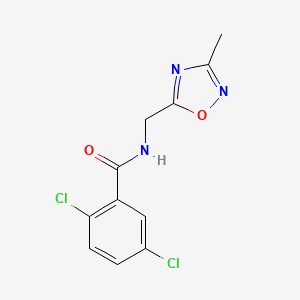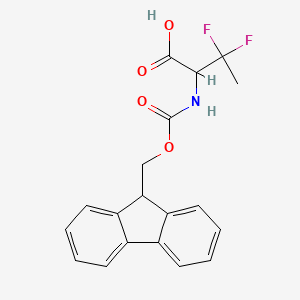![molecular formula C19H16BrN5O2 B2970455 N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207003-06-2](/img/structure/B2970455.png)
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16BrN5O2 and its molecular weight is 426.274. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The triazoloquinazoline scaffold has been studied for its potential anticancer properties. The ability to inhibit various cancer cell lines makes it a promising candidate for the development of new anticancer therapies. The core structure’s interaction with different target receptors can be fine-tuned to increase selectivity and potency against specific types of cancer cells .
Antimicrobial and Antifungal Applications
Compounds with the triazoloquinazoline core have shown significant antimicrobial and antifungal activities. They can be designed to target a broad spectrum of pathogenic microorganisms, including those resistant to current treatments. This makes them valuable for developing new antibiotics and antifungals .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory effects of triazoloquinazoline derivatives are well-documented. They can modulate the body’s inflammatory response and provide pain relief, which is beneficial for conditions like arthritis and other chronic pain disorders .
Antioxidant Properties
These compounds can also act as antioxidants, helping to neutralize free radicals in the body. This property is important in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antiviral Potential
The triazoloquinazoline class has shown promise as antiviral agents. They can be engineered to interfere with viral replication, making them potential candidates for treating viral infections, including emerging and re-emerging viruses .
Enzyme Inhibition
Triazoloquinazoline derivatives are potent enzyme inhibitors. They have been used to inhibit enzymes like carbonic anhydrase, cholinesterase, and aromatase, which are therapeutic targets for conditions such as glaucoma, Alzheimer’s disease, and breast cancer .
Antitubercular Activity
The fight against tuberculosis (TB) can benefit from the antitubercular activity of these compounds. Their ability to inhibit the growth of Mycobacterium tuberculosis makes them a valuable addition to the TB treatment arsenal .
Pharmacokinetic and Molecular Modeling Studies
In silico pharmacokinetic and molecular modeling studies of triazoloquinazoline derivatives help in predicting their behavior in biological systems. This is crucial for drug design and development, allowing researchers to optimize the compounds for better absorption, distribution, metabolism, and excretion profiles .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-11-4-3-5-14-17(11)21-10-24-18(14)23-25(19(24)27)9-16(26)22-13-6-7-15(20)12(2)8-13/h3-8,10H,9H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQUILQYZWJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2970375.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)
![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)

![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

![4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2970382.png)


![N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2970388.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2970390.png)

![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)